![molecular formula C9H9ClN2 B2780319 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline CAS No. 1037776-03-6](/img/structure/B2780319.png)
2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline
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Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolines, a family to which CMTQ belongs, can be achieved using α-aminoamidines . The reaction with bis-benzylidene cyclohexanones occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis
The molecular structure of CMTQ consists of a quinazoline ring system, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring. This structure is part of a larger class of compounds known as heteroaromatics, which contain at least one atom that is not carbon within the aromatic ring.Scientific Research Applications
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives, which include 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline, are significant targets in medicinal chemistry. They have received attention due to their distinct biopharmaceutical activities .
Antimicrobial Activity
Quinazoline derivatives have shown a wide range of pharmacological activities such as antimicrobial, making them significant in medicinal chemistry .
Anticancer Activity
Quinazoline derivatives have also shown anticancer activities. They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Anti-Inflammatory and Anticonvulsant Activities
Quinazoline derivatives have demonstrated anti-inflammatory and anticonvulsant activities. These properties make them potential candidates for the development of novel drugs .
Antifungal and Anti-HIV Activities
Quinazoline derivatives have shown antifungal and anti-HIV activities. This makes them a promising class of compounds for the development of new therapeutic agents .
Use in Organic Light-Emitting Diodes
Quinoline derivatives, including 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline, have found uses in various areas including organic light-emitting diodes .
7. Use as Fluorescent Chemo Sensors for Metal Ions Quinoline derivatives have been used as fluorescent chemo sensors for metal ions. This makes them useful in various analytical applications .
8. Use in the Treatment of Neurodegenerative Disorders Quinoline derivatives have been used in the treatment of neurodegenerative disorders. This highlights their potential in the development of novel therapeutic agents .
Future Directions
The future directions for CMTQ research could involve its potential use in the treatment of diseases. For instance, the synthesized compounds have shown high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes . Furthermore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .
properties
IUPAC Name |
4-chloro-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUMAMGWSOWRBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=CN=C(N=C23)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline |
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